methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate
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Overview
Description
METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features an indole ring system. Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps. One common method includes the amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and reagents such as CH2CHMgBr (Grignard reagent) to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce simpler indole derivatives with modified side chains .
Scientific Research Applications
METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
What sets METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H19BrN2O3S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(5-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H19BrN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-9-12(17)3-4-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
DFUYALRZJXIAFF-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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